2-acetyl-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one
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Overview
Description
2-acetyl-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound that features a benzimidazole moiety, a cyclohexene ring, and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Cyclohexene Ring Formation: The cyclohexene ring is formed through a Diels-Alder reaction involving a diene and a dienophile.
Acetylation: The final step involves the acetylation of the cyclohexene ring using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
2-acetyl-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting various diseases.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting enzyme activity or altering receptor function. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-yl)ethanol: Similar structure but lacks the cyclohexene and acetyl groups.
5,5-dimethylcyclohex-2-en-1-one: Similar cyclohexene ring but lacks the benzimidazole and acetyl groups.
Uniqueness
2-acetyl-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one is unique due to its combination of a benzimidazole moiety, a cyclohexene ring, and an acetyl group, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C19H23N3O2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-[6-[2-(1H-benzimidazol-2-yl)ethylimino]-2-hydroxy-4,4-dimethylcyclohexen-1-yl]ethanone |
InChI |
InChI=1S/C19H23N3O2/c1-12(23)18-15(10-19(2,3)11-16(18)24)20-9-8-17-21-13-6-4-5-7-14(13)22-17/h4-7,24H,8-11H2,1-3H3,(H,21,22) |
InChI Key |
WJEOCUCGLYPPNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(CC(CC1=NCCC2=NC3=CC=CC=C3N2)(C)C)O |
Origin of Product |
United States |
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